Cas no 1701665-44-2 (tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate)

Tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of functionalized piperidine derivatives. The presence of both a bromomethyl group and a hexyloxy substituent at the 4-position of the piperidine ring enables selective modifications, making it useful for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations while allowing facile deprotection under mild acidic conditions. This compound is particularly advantageous in medicinal chemistry and materials science, where controlled functionalization of piperidine scaffolds is required. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a reliable building block for advanced synthetic applications.
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate structure
1701665-44-2 structure
商品名:tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
CAS番号:1701665-44-2
MF:C17H32BrNO3
メガワット:378.344884872437
CID:5906865
PubChem ID:104969652

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
    • 1701665-44-2
    • EN300-1135755
    • インチ: 1S/C17H32BrNO3/c1-5-6-7-8-13-21-17(14-18)9-11-19(12-10-17)15(20)22-16(2,3)4/h5-14H2,1-4H3
    • InChIKey: XBTMRLBHEPOBHB-UHFFFAOYSA-N
    • ほほえんだ: BrCC1(CCN(C(=O)OC(C)(C)C)CC1)OCCCCCC

計算された属性

  • せいみつぶんしりょう: 377.15656g/mol
  • どういたいしつりょう: 377.15656g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 9
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1135755-1g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1135755-10g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1135755-5.0g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2
5g
$4309.0 2023-06-09
Enamine
EN300-1135755-10.0g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2
10g
$6390.0 2023-06-09
Enamine
EN300-1135755-1.0g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2
1g
$1485.0 2023-06-09
Enamine
EN300-1135755-0.1g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1135755-2.5g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1135755-0.5g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1135755-0.05g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1135755-0.25g
tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate
1701665-44-2 95%
0.25g
$972.0 2023-10-26

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate 関連文献

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tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylateに関する追加情報

tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate (CAS No. 1701665-44-2)

The compound tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate (CAS No. 1701665-44-2) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. Its structure consists of a piperidine ring substituted with a tert-butyl group, a bromomethyl group, and a hexyloxy group. This combination of functional groups makes it a versatile compound for research and development in the fields of organic synthesis, drug discovery, and materials science.

The synthesis of tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate involves multi-step reactions, including nucleophilic substitution, alkylation, and esterification processes. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing the environmental footprint and enhancing yield. These improvements are particularly relevant in the context of green chemistry initiatives, which aim to minimize waste and energy consumption in chemical manufacturing.

In terms of applications, this compound has shown promise as an intermediate in the synthesis of bioactive molecules. Its bromomethyl group serves as an electrophilic site for further substitution reactions, allowing for the incorporation of various functional groups tailored to specific biological targets. For instance, researchers have explored its use in the development of kinase inhibitors and other enzyme-targeting agents, leveraging its structural flexibility to optimize binding affinity and selectivity.

Recent studies have also highlighted the potential of tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate in polymer chemistry. The hexyloxy group imparts hydrophobicity to the molecule, making it suitable for applications in water-repellent coatings and advanced materials. Additionally, its piperidine ring contributes to structural rigidity, which is advantageous in designing high-performance polymers with tailored mechanical properties.

The pharmacological properties of this compound are currently under investigation. Early studies suggest that it may exhibit moderate bioactivity against certain cancer cell lines, although further research is required to confirm these findings. Its tert-butyl group is known to enhance lipophilicity, potentially improving drug absorption and bioavailability. However, the presence of the bromomethyl group raises concerns about potential toxicity, necessitating thorough toxicological evaluations before any clinical applications.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been employed to characterize this compound with high precision. These methods provide detailed insights into its molecular structure and purity, ensuring consistency in its production and application across different research settings.

In conclusion, tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate represents a valuable building block in contemporary organic chemistry. Its unique combination of functional groups offers diverse opportunities for innovation across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic and industrial chemical endeavors.

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